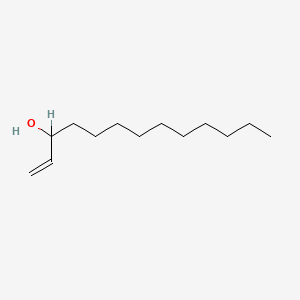![molecular formula C12H4Br2N2O6S B8706967 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE CAS No. 256937-42-5](/img/structure/B8706967.png)
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE
Vue d'ensemble
Description
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is a chemical compound with the molecular formula C12H4Br2N2O6S and a molecular weight of 464.04 g/mol. It is a useful research compound, often utilized in various scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE typically involves a multi-step process. One common method includes the treatment of 2,8-dibromo-3,7-dinitrodibenzothiophene-5-oxide with an oxidizing agent such as sodium periodate or ruthenium (III) chloride in a heterogeneous solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water) at temperatures ranging from 15-75°C. The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 2,8-dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide as the isolated product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate or ruthenium (III) chloride.
Reduction: Reduction can be achieved using powdered iron, tin (II) chloride, zinc metal, or palladium on charcoal with hydrogen in alcoholic solvents such as methyl alcohol, ethyl alcohol, or propyl alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, ruthenium (III) chloride.
Reducing Agents: Powdered iron, tin (II) chloride, zinc metal, palladium on charcoal with hydrogen.
Solvents: Acetonitrile, carbon tetrachloride, water, methyl alcohol, ethyl alcohol, propyl alcohol.
Major Products Formed
Oxidation: this compound.
Reduction: 2,8-Dibromo-5,5-dioxo-5H-5λ6-dibenzothiophene-3,7-diamine.
Applications De Recherche Scientifique
2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Medicine: Research into its potential therapeutic uses and interactions with biological systems.
Industry: Utilized in the development of materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE involves its interaction with molecular targets and pathways within a given system. For example, in the context of additive engineering for tin-based perovskite solar cells, the compound helps improve the structure and optoelectronic properties of the perovskite films by inhibiting the oxidation of Sn2+ and passivating grain boundary defects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dibromodibenzothiophene: A double brominated derivative of dibenzothiophene, used as a building block for further synthesis.
3,7-Dibromodibenzothiophene 5,5-dioxide: Prepared by brominating dibenzothiophene 5,5-dioxide with N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
3,7-Diamino-2,8-dimethyldibenzothiophene Sulfone: Contains similar structural features and is used in various chemical applications.
Propriétés
Numéro CAS |
256937-42-5 |
|---|---|
Formule moléculaire |
C12H4Br2N2O6S |
Poids moléculaire |
464.04 g/mol |
Nom IUPAC |
2,8-dibromo-3,7-dinitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H4Br2N2O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H |
Clé InChI |
OIJZZIYHKYBRHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
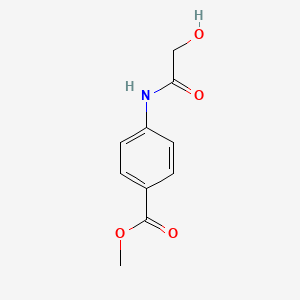
![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)
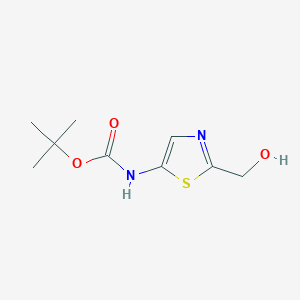

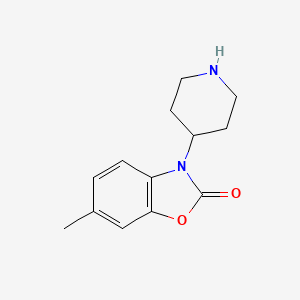
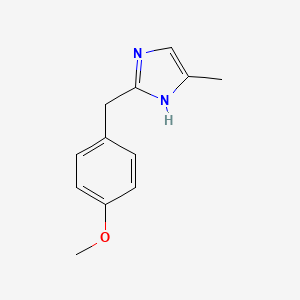
![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)

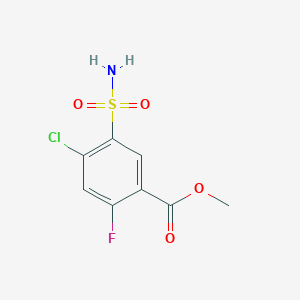
![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)

